molecular formula C21H15ClF3NO5 B11505287 Methyl 4-[5-chloro-3-({[4-(trifluoromethyl)phenyl]carbonyl}amino)-1-benzofuran-2-yl]-4-oxobutanoate

Methyl 4-[5-chloro-3-({[4-(trifluoromethyl)phenyl]carbonyl}amino)-1-benzofuran-2-yl]-4-oxobutanoate

Cat. No.: B11505287
M. Wt: 453.8 g/mol
InChI Key: MYHUEDQSVWTFJC-UHFFFAOYSA-N
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Description

Methyl 4-[5-chloro-3-({[4-(trifluoromethyl)phenyl]carbonyl}amino)-1-benzofuran-2-yl]-4-oxobutanoate is a complex organic compound that features a benzofuran core, a trifluoromethyl group, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[5-chloro-3-({[4-(trifluoromethyl)phenyl]carbonyl}amino)-1-benzofuran-2-yl]-4-oxobutanoate typically involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor under controlled conditions. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C. The reaction temperature should not exceed 70°C to ensure the formation of the desired intermediate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[5-chloro-3-({[4-(trifluoromethyl)phenyl]carbonyl}amino)-1-benzofuran-2-yl]-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the chlorine atom with other functional groups.

Scientific Research Applications

Methyl 4-[5-chloro-3-({[4-(trifluoromethyl)phenyl]carbonyl}amino)-1-benzofuran-2-yl]-4-oxobutanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: The compound’s properties make it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[5-chloro-3-({[4-(trifluoromethyl)phenyl]carbonyl}amino)-1-benzofuran-2-yl]-4-oxobutanoate involves its interaction with specific molecular targets. The trifluoromethyl group and benzofuran core play crucial roles in its binding affinity and activity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[5-chloro-3-({[4-(trifluoromethyl)phenyl]carbonyl}amino)-1-benzofuran-2-yl]-4-oxobutanoate is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its stability and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C21H15ClF3NO5

Molecular Weight

453.8 g/mol

IUPAC Name

methyl 4-[5-chloro-3-[[4-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-yl]-4-oxobutanoate

InChI

InChI=1S/C21H15ClF3NO5/c1-30-17(28)9-7-15(27)19-18(14-10-13(22)6-8-16(14)31-19)26-20(29)11-2-4-12(5-3-11)21(23,24)25/h2-6,8,10H,7,9H2,1H3,(H,26,29)

InChI Key

MYHUEDQSVWTFJC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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